molecular formula C13H10Br2 B12954270 3-Bromo-4'-(bromomethyl)-1,1'-biphenyl

3-Bromo-4'-(bromomethyl)-1,1'-biphenyl

Cat. No.: B12954270
M. Wt: 326.03 g/mol
InChI Key: BPIRECPRGLXIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4'-(bromomethyl)-1,1'-biphenyl is a brominated biphenyl derivative with a bromine atom at the 3-position of one phenyl ring and a bromomethyl group (-CH₂Br) at the 4'-position of the adjacent ring. This compound is structurally significant in organic synthesis, particularly as a precursor for cross-coupling reactions or functional group transformations.

Properties

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

1-bromo-3-[4-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C13H10Br2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,9H2

InChI Key

BPIRECPRGLXIKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4’-methyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4’-(bromomethyl)-1,1’-biphenyl can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4’-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(bromomethyl)-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Structural Analogues

4,4'-Bis(bromomethyl)-1,1'-biphenyl
  • Molecular Formula : C₁₄H₁₂Br₂
  • Molecular Weight : 340.05 g/mol
  • Key Features :
    • Contains bromomethyl groups at both 4- and 4'-positions.
    • Used in polymer chemistry and as a building block for dendrimers.
    • Exhibits moderate stability under standard conditions but requires strict handling due to skin/eye irritation risks .
3-Bromo-4-iodo-1,1'-biphenyl (CAS: 900806-53-3)
  • Molecular Formula : C₁₂H₈BrI
  • Molecular Weight : 359.00 g/mol
  • Key Features :
    • Combines bromine and iodine substituents, enhancing reactivity in Suzuki-Miyaura couplings.
    • Purity ≥95%, priced at €62–175 per gram, highlighting its premium research applications .
3-(Bromomethyl)-4'-chloro-1,1'-biphenyl (CAS: 89951-62-2)
  • Molecular Formula : C₁₃H₁₀BrCl
  • Molecular Weight : 297.58 g/mol (estimated)
  • Key Features: Chlorine substitution at 4'-position modifies electronic properties for regioselective reactions. Limited commercial availability, with applications in niche pharmaceutical intermediates .

Physicochemical Properties Comparison

Property 3-Bromo-4'-(bromomethyl)-1,1'-biphenyl (Inferred) 4,4'-Bis(bromomethyl)-1,1'-biphenyl 3-Bromo-4-iodo-1,1'-biphenyl
Molecular Weight ~323.95 g/mol (C₁₃H₁₀Br₂) 340.05 g/mol 359.00 g/mol
Physical State Solid (predicted) Solid White to brown crystalline powder
Melting Point Not reported Not reported Not reported
Solubility Likely low in water; soluble in organic solvents Low water solubility Soluble in DMF, THF
Stability Stable under inert conditions Stable but hygroscopic Light-sensitive; store in darkness

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.